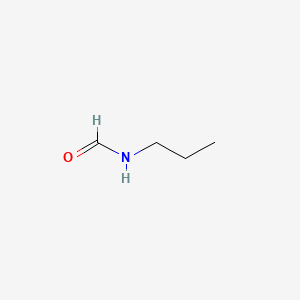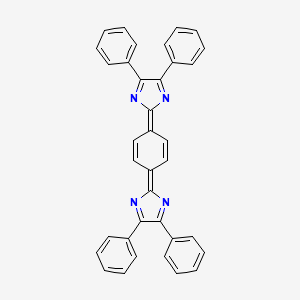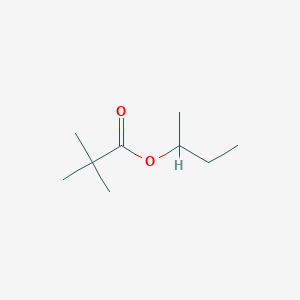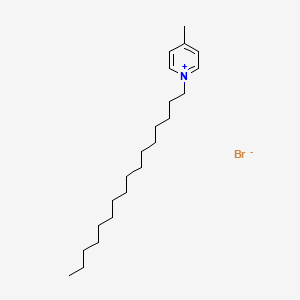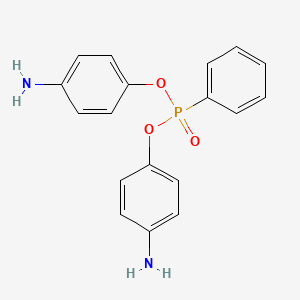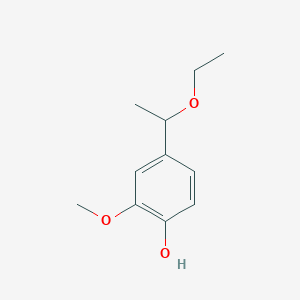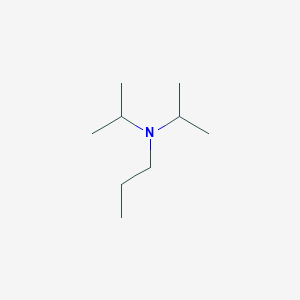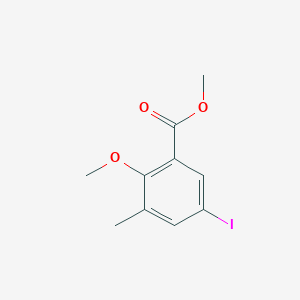
Methyl 5-Iodo-2-methoxy-3-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-Iodo-2-methoxy-3-methylbenzoate is an organic compound with the molecular formula C10H11IO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with iodine, methoxy, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
Methyl 5-Iodo-2-methoxy-3-methylbenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 2-methoxy-3-methylbenzoate. This reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom into the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
化学反应分析
Types of Reactions
Methyl 5-Iodo-2-methoxy-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy and methyl groups can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
科学研究应用
Methyl 5-Iodo-2-methoxy-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Methyl 5-Iodo-2-methoxy-3-methylbenzoate exerts its effects depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications.
相似化合物的比较
Similar Compounds
- Methyl 5-Iodo-2-methoxybenzoate
- Methyl 2-Bromo-5-methoxybenzoate
- Methyl 4-Bromo-2-methoxybenzoate
Uniqueness
Methyl 5-Iodo-2-methoxy-3-methylbenzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research studies.
属性
CAS 编号 |
6082-99-1 |
|---|---|
分子式 |
C10H11IO3 |
分子量 |
306.10 g/mol |
IUPAC 名称 |
methyl 5-iodo-2-methoxy-3-methylbenzoate |
InChI |
InChI=1S/C10H11IO3/c1-6-4-7(11)5-8(9(6)13-2)10(12)14-3/h4-5H,1-3H3 |
InChI 键 |
WDJMTFJSUYVZOP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1OC)C(=O)OC)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Butyl(dimethyl)silyl]methyl acetate](/img/structure/B14739195.png)

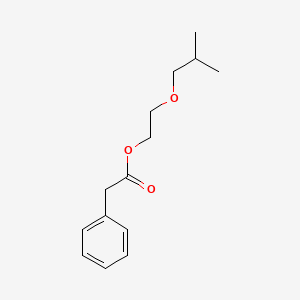
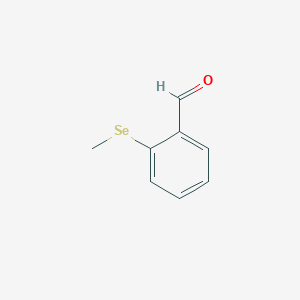
![methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate](/img/structure/B14739225.png)
